molecular formula C17H16O4 B572826 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid CAS No. 1352318-71-8

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid

Cat. No.: B572826
CAS No.: 1352318-71-8
M. Wt: 284.311
InChI Key: UBNHYPLAFHZYCO-UHFFFAOYSA-N
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Description

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is an organic compound with the molecular formula C17H16O4. It is characterized by the presence of an ethoxycarbonyl group attached to a phenyl ring, which is further connected to a phenylacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid typically involves the esterification of 4-carboxyphenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can undergo hydrolysis to release the active phenylacetic acid moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

2-[3-(4-ethoxycarbonylphenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-2-21-17(20)14-8-6-13(7-9-14)15-5-3-4-12(10-15)11-16(18)19/h3-10H,2,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNHYPLAFHZYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718405
Record name [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-71-8
Record name [1,1′-Biphenyl]-3-acetic acid, 4′-(ethoxycarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4'-(Ethoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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